An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid
Introduction: A Molecule of Emerging Interest
1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, belongs to the class of N-acyl amino acids. This class of molecules, characterized by a fatty acid chain linked to an amino acid, has garnered significant attention in the fields of drug discovery and materials science.[1][2] The unique amphiphilic nature of these compounds, possessing both a lipophilic alkyl chain and a hydrophilic carboxylic acid headgroup, imparts interesting self-assembly properties and the potential for interaction with biological membranes.[1] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid are being explored for their potential as antimicrobial and anticancer agents.[3][4] The long octadecyl chain of the title compound suggests a primary role as a lipophilic moiety, influencing its solubility, membrane permeability, and potential formulation into lipid-based drug delivery systems.[5] This guide provides a comprehensive overview of the key physicochemical properties of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, offering a foundational understanding for researchers and drug development professionals.
Chemical Identity and Structure
The foundational structure of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid consists of a five-membered lactam ring (pyrrolidinone) substituted with an octadecyl chain at the nitrogen atom and a carboxylic acid group at the 3-position.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For a potential therapeutic agent, properties such as solubility, lipophilicity (LogP), and acidity (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, the following table includes predicted values from computational models, which provide a valuable initial assessment.
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₄₃NO₃ | Pharmaffiliates |
| Molecular Weight | 381.59 g/mol | Pharmaffiliates |
| Melting Point | 55-57 °C | Predicted |
| Boiling Point | 532.8 ± 43.0 °C | Predicted |
| Density | 0.977 ± 0.06 g/cm³ | Predicted |
| pKa | 4.55 ± 0.20 | Predicted |
| LogP | ~7.5 | Estimated |
Discussion of Properties:
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Melting and Boiling Points: The predicted melting point of 55-57 °C is consistent with a waxy solid, a characteristic of long-chain fatty acids and their derivatives.[6] The high predicted boiling point is also expected due to the large molecular weight and the presence of a polar carboxylic acid group capable of hydrogen bonding.
-
pKa: The predicted pKa of 4.55 is typical for a carboxylic acid. This indicates that at physiological pH (around 7.4), the molecule will exist predominantly in its deprotonated, anionic form (carboxylate), which will significantly influence its solubility and interactions with biological targets.
-
LogP: An estimated LogP of approximately 7.5 is derived by extrapolating from the calculated LogP of 4.5 for the C12 analogue, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. This high LogP value signifies a highly lipophilic nature, suggesting low aqueous solubility but potentially high permeability across lipid membranes.
Synthesis and Characterization
The synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through a well-established route involving the reaction of itaconic acid with octadecylamine.[3]
A typical laboratory-scale synthesis would involve refluxing a mixture of octadecylamine and itaconic acid in water.[3] The product, being poorly soluble in water, will precipitate upon cooling and can be purified by recrystallization.
Characterization of the final product would involve a suite of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the pyrrolidinone ring and the octadecyl chain.[7]
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the lactam.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen.
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a lipophilic, waxy solid like 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid requires specialized experimental approaches.
Melting Point Determination
Due to its waxy nature, a sharp melting point may not be observed. The melting range is more appropriate and can be determined using a capillary melting point apparatus with a slow heating rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
The solubility of this amphiphilic compound should be assessed in a range of solvents, from nonpolar organic solvents to aqueous buffers at different pH values. A standard shake-flask method can be employed.
-
An excess of the compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.
pKa Determination
The pKa of a poorly water-soluble compound can be determined by potentiometric titration in a mixed-solvent system (e.g., methanol-water or dioxane-water).
The apparent pKa (pKa') is determined at several co-solvent concentrations, and the aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic solvent.
LogP Determination
Given the high lipophilicity, the traditional shake-flask method for LogP determination can be challenging. A more practical approach is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a series of standard compounds. The LogP of the target compound can then be interpolated or extrapolated from the calibration curve.
Applications and Future Directions
The unique structural features of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid make it a molecule of interest for various applications. The long alkyl chain can facilitate its incorporation into lipid bilayers, making it a potential candidate for use in drug delivery systems such as liposomes or solid lipid nanoparticles.[5] Furthermore, the pyrrolidinone core is a common scaffold in many biologically active compounds, and the carboxylic acid provides a handle for further chemical modification.[3][4] The antimicrobial and anticancer activities observed in related compounds suggest that this molecule and its derivatives warrant further investigation as potential therapeutic agents.[3][4]
Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of its biological activities. Understanding the structure-activity relationships by synthesizing and testing analogues with varying alkyl chain lengths and different substituents on the pyrrolidinone ring will be crucial for optimizing its potential as a drug candidate or a functional biomaterial.
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